6-Chloro-1H-indol-3-yl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-1H-indol-3-yl palmitate” is a compound with the molecular formula C24H36ClNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis: 6-Chloro-1H-indol-3-yl palmitate is synthesized through novel indole formation methods. One example is the synthesis of a COX-2 inhibitor, using an alkylation/1,4-addition/elimination/isomerization cascade, showcasing the compound's potential in medicinal chemistry (Caron et al., 2003).
- Structural Analysis and Synthesis Techniques: The compound is involved in studies focusing on structural analysis, synthesis methods, and the exploration of its biological activities. For example, research on the synthesis and elucidation of related indole derivatives, incorporating techniques like X-ray diffraction and spectroscopy, provides insights into the chemical properties and potential applications of similar compounds (Geetha et al., 2019; Tariq et al., 2020).
Biological and Pharmaceutical Applications
- Enzyme Inhibition Studies: The compound's derivatives have been researched for their enzyme inhibitory potential, such as urease inhibition, indicating its potential in therapeutic applications and drug design (Nazir et al., 2018).
- Anti-inflammatory and Antimicrobial Properties: Several studies focus on the synthesis and biological evaluation of indole derivatives, including those related to 6-Chloro-1H-indol-3-yl palmitate, for their anti-inflammatory and antimicrobial properties, highlighting the compound's relevance in developing new pharmaceutical agents (Rehman et al., 2022).
Advanced Chemical Synthesis Techniques
- Development of Novel Synthetic Routes: Research also includes the development of novel synthetic routes involving compounds similar to 6-Chloro-1H-indol-3-yl palmitate. These routes are crucial for creating impurities in drugs like efavirenz, an anti-HIV/AIDS medication, indicating the compound's role in fine-tuning pharmaceutical synthesis (Gazvoda et al., 2018).
Future Directions
properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)28-23-19-26-22-18-20(25)16-17-21(22)23/h16-19,26H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQVOAOTWFXDDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647372 |
Source
|
Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indol-3-yl palmitate | |
CAS RN |
209347-96-6 |
Source
|
Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.